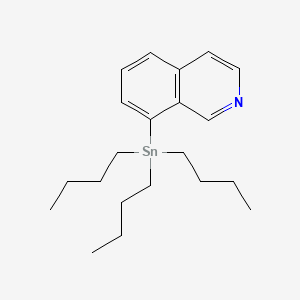

8-(Tributylstannyl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(Tributylstannyl)isoquinoline is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular formula of 8-(Tributylstannyl)isoquinoline is C21H33NSn . The structure consists of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis

8-(Tributylstannyl)isoquinoline is a solid . Its molecular weight is 418.20 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Pharmacology

8-(Tributylstannyl)isoquinoline has been explored in the synthesis of various pharmacological compounds. An example is the synthesis of a nicotine analog, which showed significant pharmacological effects in vivo, indicating potential for novel therapeutic applications (Glassco et al., 1993).

Reactivity and Cycloisomerizations

The reactivity of 8-isoquinolinones, which can be derived from 8-(Tributylstannyl)isoquinoline, has been studied in the context of silver-catalyzed cycloisomerizations. These compounds have shown the ability to undergo complex chemical reactions, indicating their utility in the synthesis of novel chemical structures (Fernández et al., 2019).

Antimicrobial and Antioxidant Properties

Research has been conducted on isoquinoline derivatives, including 8-(Tributylstannyl)isoquinoline, for their antimicrobial and antioxidant properties. This includes studies on the synthesis of new compounds and their biological activities, highlighting their potential in medical and pharmacological applications (Verma, 2018).

Metallosupramolecular Chemistry

8-(Tributylstannyl)isoquinoline and its derivatives have been utilized in metallosupramolecular chemistry, particularly in the development of new supramolecular sensors and emitting devices. This indicates their potential in materials science and engineering applications (Albrecht et al., 2008).

Radical Cyclization in Organic Synthesis

The compound has also been used in the synthesis of complex organic systems, such as benzo[f]indolizidine systems, through radical cyclization processes. This showcases its importance in the field of organic synthesis and drug development (Yamaguchi et al., 1988).

Safety And Hazards

8-(Tributylstannyl)isoquinoline is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

tributyl(isoquinolin-8-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEAHZPAQRRALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676718 |

Source

|

| Record name | 8-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Tributylstannyl)isoquinoline | |

CAS RN |

1245816-24-3 |

Source

|

| Record name | 8-(Tributylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)